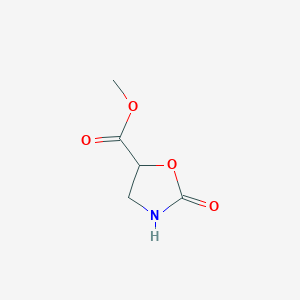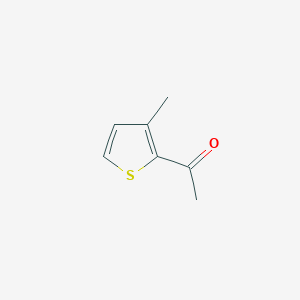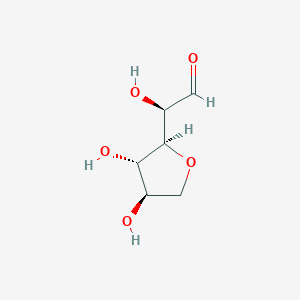
1-(5-Amino-2,4-dimethylphenyl)ethanone
Overview
Description
1-(5-Amino-2,4-dimethylphenyl)ethanone, also known as 5-ADME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a ketone derivative of 5-amino-2,4-dimethylphenethylamine, which is a naturally occurring compound found in various plants. 5-ADME has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism Of Action
The mechanism of action of 1-(5-Amino-2,4-dimethylphenyl)ethanone involves the inhibition of monoamine transporters, particularly the dopamine transporter. This leads to an increase in the levels of dopamine in the synaptic cleft, which can result in a variety of biochemical and physiological effects. The exact mechanism of action of 1-(5-Amino-2,4-dimethylphenyl)ethanone is still not fully understood, and further research is needed to elucidate its mode of action.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(5-Amino-2,4-dimethylphenyl)ethanone are diverse and depend on the concentration and duration of exposure. In general, 1-(5-Amino-2,4-dimethylphenyl)ethanone has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to effects such as increased locomotor activity, hyperthermia, and changes in mood and behavior. These effects make 1-(5-Amino-2,4-dimethylphenyl)ethanone a valuable tool for studying the function of these neurotransmitters and their role in psychiatric disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(5-Amino-2,4-dimethylphenyl)ethanone in lab experiments is its ability to selectively inhibit the reuptake of dopamine, serotonin, and norepinephrine. This makes it a valuable tool for studying the function of monoamine transporters and their role in psychiatric disorders. However, the use of 1-(5-Amino-2,4-dimethylphenyl)ethanone in lab experiments is not without limitations. For example, its effects on other neurotransmitters and receptors may confound the interpretation of results, and its potential toxicity and side effects must be carefully considered.
Future Directions
There are many potential future directions for research involving 1-(5-Amino-2,4-dimethylphenyl)ethanone. One area of interest is the development of new drugs that target monoamine transporters, particularly the dopamine transporter, for the treatment of psychiatric disorders such as depression and addiction. Another area of interest is the use of 1-(5-Amino-2,4-dimethylphenyl)ethanone as a tool for studying the function of other neurotransmitter systems, such as the glutamate and GABA systems. Finally, further research is needed to elucidate the mechanism of action of 1-(5-Amino-2,4-dimethylphenyl)ethanone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(5-Amino-2,4-dimethylphenyl)ethanone can be achieved through a variety of methods, including the reaction of 5-amino-2,4-dimethylphenethylamine with acetyl chloride or acetic anhydride. Other methods involve the reaction of 5-amino-2,4-dimethylbenzaldehyde with ethyl cyanoacetate, followed by the reduction of the resulting imine with sodium borohydride. The synthesis of 1-(5-Amino-2,4-dimethylphenyl)ethanone is relatively simple and can be achieved using standard laboratory techniques.
Scientific Research Applications
One of the primary applications of 1-(5-Amino-2,4-dimethylphenyl)ethanone in scientific research is as a tool for studying the function of monoamine transporters. These transporters are responsible for the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft, and are important targets for many drugs used to treat psychiatric disorders. 1-(5-Amino-2,4-dimethylphenyl)ethanone has been shown to inhibit the reuptake of these neurotransmitters, making it a valuable tool for studying the function of these transporters.
properties
IUPAC Name |
1-(5-amino-2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-4-7(2)10(11)5-9(6)8(3)12/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCJSMHHEABGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985269 | |
| Record name | 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2,4-dimethylphenyl)ethanone | |
CAS RN |
6670-71-9, 13621-22-2 | |
| Record name | 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Amino-2',4'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)







